5-Fluoropyridine-3-sulfinic acid
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Overview
Description
5-Fluoropyridine-3-sulfinic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridine-3-sulfinic acid typically involves the introduction of a sulfinic acid group to a fluoropyridine precursor. One common method is the electrophilic fluorination of pyridine derivatives, followed by sulfonation. The reaction conditions often involve the use of fluorinating agents such as F-TEDA-BF4 and sulfonating agents like sulfur dioxide or sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods may involve continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.
Reduction: The compound can be reduced to form 5-fluoropyridine-3-sulfinamide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Fluoropyridine-3-sulfonic acid.
Reduction: 5-Fluoropyridine-3-sulfinamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoropyridine-3-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-3-sulfinic acid involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The sulfinic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridine-3-boronic acid: Used as a pharmaceutical intermediate.
5-Fluoro-2-methoxy-3-pyridineboronic acid: Another fluorinated pyridine derivative with different functional groups.
Uniqueness
5-Fluoropyridine-3-sulfinic acid is unique due to the presence of both a fluorine atom and a sulfinic acid group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other fluorinated pyridines may not be suitable for .
Properties
Molecular Formula |
C5H4FNO2S |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-fluoropyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9) |
InChI Key |
VVSDINRWGTZHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1S(=O)O)F |
Origin of Product |
United States |
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